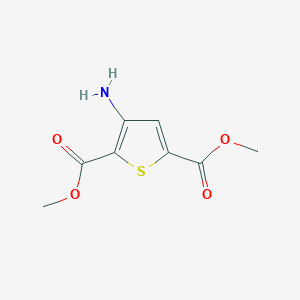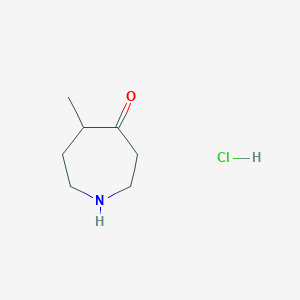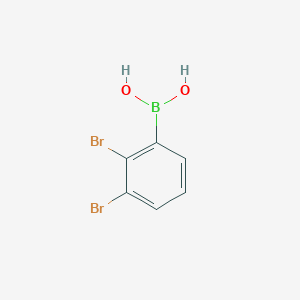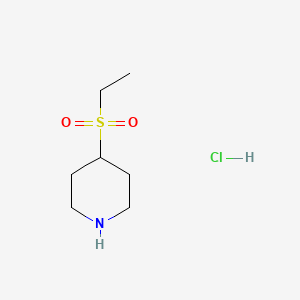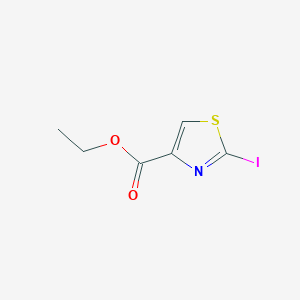
Ethyl 2-iodothiazole-4-carboxylate
Overview
Description
Ethyl 2-iodothiazole-4-carboxylate is a chemical compound with the molecular formula C6H6INO2S . It is a significant class of organic medicinal compounds utilized as a starting material for the synthesis of diverse range of heterocyclic analogues .
Synthesis Analysis
The synthesis of this compound and its analogues often involves the reaction of ethyl bromopyruvate and thiourea . The reaction mixture is typically refluxed for a certain period, and the progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of an iodine atom, a thiazole ring, and a carboxylate group . The molecular properties of its analogues were determined using tools like the ChemSketch Tool .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can react with different aldehydes and ketones to form Schiff bases . The reaction typically involves dissolving this compound and the aldehyde/ketone in absolute ethanol, followed by the addition of a few drops of glacial acetic acid .Scientific Research Applications
Photochemical Reactions and Photophysical Properties
Ethyl 2-iodothiazole-4-carboxylate, along with related compounds, has been explored for its role in photochemical reactions. For example, a study conducted by Amati et al. (2010) demonstrated the photochemical reaction of ethyl 2-iodothiazole-5-carboxylate, which yielded ethyl 3-phenylisothiazole-4-carboxylate. This reaction, and the resulting products, were studied for their photophysical properties, showing significant absorptions mainly due to π→π* transitions. These compounds also displayed fluorescence properties and were identified as singlet-oxygen sensitizers (Amati et al., 2010).
Synthesis of Analogous Compounds
This compound serves as a precursor or a component in the synthesis of various analogous compounds. For instance, Zhou Zhuo-qiang (2009) described a method for synthesizing ethyl 2-amino-thiazole-4-carboxylate, which involved a process starting from thiourea and ethyl bromopyruvate (Zhou Zhuo-qiang, 2009). Another study by Boy and Guernon (2005) utilized ethyl 4-(trifluoromethyl)-2-vinylthiazole-5-carboxylate, a related compound, as a precursor to ethyl 4-(trifluoromethyl)-2-(aminoethyl)thiazole-5-carboxylate analogs through a Michael-like addition of various secondary amines (Boy & Guernon, 2005).
Antitumor Activity
This compound and its analogs have been investigated for potential antitumor activity. El-Subbagh et al. (1999) synthesized several ethyl 2-substituted-aminothiazole-4-carboxylate analogs and tested them for in vitro antitumor activity against human tumor cell lines, observing potential anticancer activity. One specific compound demonstrated significant activity against the RPMI-8226 leukemia cell line (El-Subbagh et al., 1999).
Antimicrobial and Antioxidant Studies
Compounds related to this compound have been evaluated for their antimicrobial and antioxidant properties. Raghavendra et al. (2016) synthesized ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and related compounds, which demonstrated promising antibacterial, antifungal, and antioxidant properties in vitro studies (Raghavendra et al., 2016).
Future Directions
The future directions in the research of Ethyl 2-iodothiazole-4-carboxylate and its analogues could involve further exploration of their therapeutic potential. Given their promising roles in various biological activities, these compounds could be further studied for their potential applications in the treatment of various diseases .
Mechanism of Action
Target of Action
Ethyl 2-iodothiazole-4-carboxylate, also known as ethyl 2-iodo-1,3-thiazole-4-carboxylate, is a derivative of the 2-aminothiazole scaffold . This scaffold is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . It has been documented that different 2-aminothiazole analogs exhibited their potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .
Mode of Action
It is known that thiazole derivatives represent a class of heterocyclic ring system that possess antiviral , antimicrobial , anticancer , anticonvulsant , antidiabetic , antihypertensive , antileishmanial , and anti-inflammatory activities . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .
Biochemical Pathways
It is known that 2-aminothiazole derivatives are significant in medicinal chemistry and drug discovery research considering their broad pharmacological spectrum . They have been found to be involved in the inhibition of promising enzyme targets such as EGFR/VGFER kinase .
Pharmacokinetics
It is known that the thiazole ring is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability.
Result of Action
It is known that thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) .
Action Environment
It is known that the odor of thiazole is similar to that of pyridine . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .
Biochemical Analysis
Biochemical Properties
Ethyl 2-iodothiazole-4-carboxylate plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. This compound has been shown to exhibit antimicrobial properties by inhibiting the activity of certain bacterial enzymes. For instance, it can bind to the active site of UDP-N-acetylmuramate/L-alanine ligase, an enzyme crucial for bacterial cell wall synthesis, thereby inhibiting its function . Additionally, this compound has been found to interact with proteins involved in oxidative stress response, suggesting its potential as an antioxidant agent.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of key signaling molecules, such as protein kinases, which play a crucial role in cell proliferation and apoptosis . Furthermore, this compound has been observed to affect gene expression by altering the transcriptional activity of certain genes involved in inflammatory responses and metabolic pathways. This modulation of gene expression can lead to changes in cellular metabolism, impacting processes such as glycolysis and oxidative phosphorylation.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules at the molecular level. This compound can bind to specific enzymes, leading to their inhibition or activation. For example, this compound has been shown to inhibit the activity of bacterial enzymes by forming a stable complex with the enzyme’s active site . Additionally, this compound can influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating their activity and altering the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is an important factor in its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular function, such as increased oxidative stress and altered metabolic activity. These long-term effects have been observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit beneficial effects, such as antimicrobial and antioxidant activities . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s ability to generate reactive oxygen species and disrupt cellular homeostasis. Threshold effects have also been observed, with certain dosages required to achieve specific biological outcomes.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound has been shown to inhibit key enzymes in the glycolytic pathway, such as hexokinase and pyruvate kinase, leading to reduced glycolytic activity . Additionally, this compound can modulate the activity of enzymes involved in oxidative phosphorylation, impacting the production of adenosine triphosphate (ATP) and overall cellular energy metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by solute carrier transporters, facilitating its accumulation in specific cellular compartments . Additionally, this compound can bind to intracellular proteins, influencing its localization and distribution within the cell. These interactions can affect the compound’s bioavailability and overall biological activity.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. This compound has been observed to localize primarily in the cytoplasm and mitochondria, where it can interact with key metabolic enzymes and regulatory proteins . The subcellular localization of this compound is likely mediated by targeting signals and post-translational modifications that direct it to specific compartments. These localization patterns can impact the compound’s ability to modulate cellular processes and exert its biological effects.
properties
IUPAC Name |
ethyl 2-iodo-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6INO2S/c1-2-10-5(9)4-3-11-6(7)8-4/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUPNJFZQDANBRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6INO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
83553-47-3 | |
| Record name | ethyl 2-iodo-1,3-thiazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


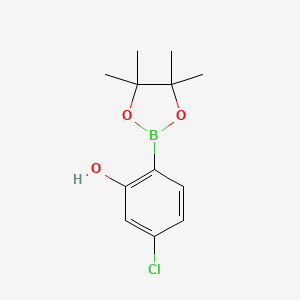
![3,6-dibromo-9-{4-[(2-ethylhexyl)oxy]phenyl}-9H-carbazole](/img/structure/B1429049.png)


